![molecular formula C18H22N2O2 B1654285 Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate CAS No. 2187434-96-2](/img/structure/B1654285.png)
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate
描述
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate (BCC) is a novel compound with potential applications in scientific research. BCC has been found to have a range of biochemical and physiological effects, and its synthesis and mechanism of action have been studied in detail.
科学研究应用
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate has a range of potential applications in scientific research. It has been studied as a potential anti-inflammatory agent, and has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha and interleukin-1beta. Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate has also been studied as an antifungal agent, and has been found to be effective against a range of fungal species. Additionally, Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate has been studied as a potential antiviral agent, and has been found to inhibit a range of viruses, such as human immunodeficiency virus and hepatitis C virus.
作用机制
The exact mechanism of action of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate is not yet fully understood. However, it is believed that Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate acts by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha and interleukin-1beta. Additionally, Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate has been found to inhibit the activity of enzymes involved in the production of fungal cell wall components, and to inhibit the replication of viruses by blocking the binding of viral proteins to host cell receptors.
Biochemical and Physiological Effects
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate has been found to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha and interleukin-1beta, and to inhibit the activity of enzymes involved in the production of fungal cell wall components. Additionally, Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate has been found to inhibit the replication of viruses, and to have antifungal and anti-inflammatory effects.
实验室实验的优点和局限性
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized in a relatively short amount of time. Additionally, Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate has a relatively low toxicity, and is not known to cause any significant side effects. However, Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate is relatively expensive, and is not widely available. Additionally, it is not yet fully understood how Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate works, and further research is needed to fully understand its mechanism of action.
未来方向
There are a number of potential future directions for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate research. One potential direction is to further investigate its mechanism of action and to develop more efficient synthesis methods. Additionally, further research is needed to better understand its biochemical and physiological effects, and to identify new potential applications for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate. Additionally, research is needed to investigate the potential for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate to be used in combination with other compounds to enhance its effects. Finally, further research is needed to investigate the potential for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate to be used in clinical applications, such as the treatment of inflammatory diseases and viral infections.
属性
IUPAC Name |
benzyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-20(16(21)22-13-15-5-3-2-4-6-15)18-10-7-17(14-19,8-11-18)9-12-18/h2-6H,7-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCVNZBAHHRXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OCC1=CC=CC=C1)C23CCC(CC2)(CC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301137104 | |
| Record name | Carbamic acid, N-(4-cyanobicyclo[2.2.2]oct-1-yl)-N-methyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate | |
CAS RN |
2187434-96-2 | |
| Record name | Carbamic acid, N-(4-cyanobicyclo[2.2.2]oct-1-yl)-N-methyl-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2187434-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4-cyanobicyclo[2.2.2]oct-1-yl)-N-methyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



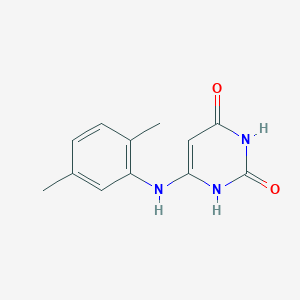
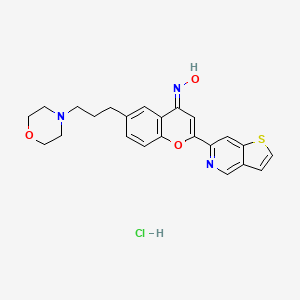
![3-[Hydroxy(diphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B1654205.png)
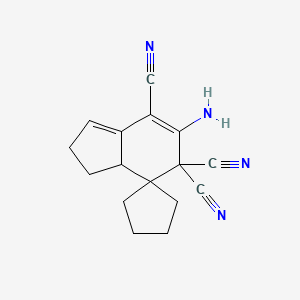
![rel-(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B1654209.png)
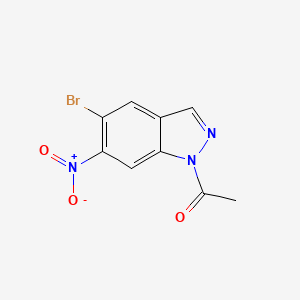
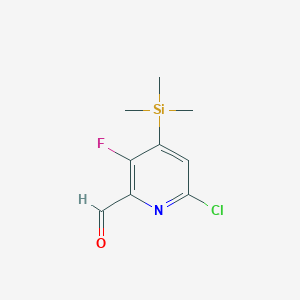
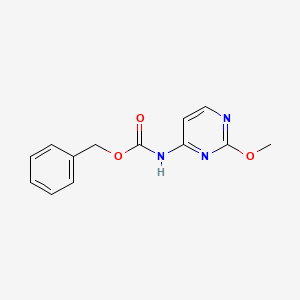
![5-Methoxy-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1654217.png)
![Benzyl N-[1-(2-bromophenyl)cyclopropyl]carbamate](/img/structure/B1654218.png)
![5-Chloro-N-[2-(hydrazinecarbonyl)-6-methylphenyl]thiophene-2-sulfonamide](/img/structure/B1654220.png)
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(3-oxobutyl)carbamate](/img/structure/B1654221.png)
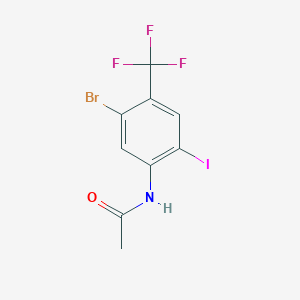
![tert-Butyl 2-{[(tert-butoxy)carbonyl]amino}-4-chloropyridine-3-carboxylate](/img/structure/B1654225.png)